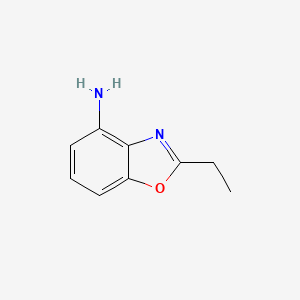

2-Ethyl-1,3-benzoxazol-4-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry and drug discovery. mdpi.comopenmedicinalchemistryjournal.com Their prevalence is so significant that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prominence is due to their vast structural diversity and the wide array of pharmacological activities they exhibit. mdpi.comrroij.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

The versatility of heterocyclic scaffolds allows medicinal chemists to design and synthesize novel therapeutic agents with improved efficacy and safety profiles. rroij.com They are instrumental in lead optimization, where initial "hit" compounds are systematically modified to enhance their therapeutic potential. rroij.com Furthermore, heterocyclic compounds are central to fragment-based drug design (FBDD), a strategy that identifies small molecular fragments that bind to biological targets with high affinity and specificity. rroij.com The ability to create a vast number of derivatives from a single heterocyclic core provides a powerful platform for overcoming challenges such as drug resistance. rroij.com

Benzoxazole (B165842) as a Privileged Scaffold and Core Structure in Bioactive Molecules

Within the broad class of heterocyclic compounds, the benzoxazole scaffold is recognized as a "privileged structure." nih.gov This term is used to describe molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a key component in a multitude of synthetic and natural bioactive molecules. nih.gov

The benzoxazole core is featured in a wide range of pharmacologically active compounds, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The structural rigidity and planar nature of the benzoxazole ring system, combined with the potential for substitution at various positions, allow for the fine-tuning of its biological activity. nih.gov This adaptability has led to the development of numerous benzoxazole derivatives that are either commercially available drugs or are currently undergoing clinical investigation. nih.gov

Bioisosteric Relationships of Benzoxazole Derivatives

Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.

The benzoxazole ring system is a bioisostere of other important heterocyclic structures, such as benzothiazole (B30560) and benzimidazole. mdpi.comnajah.edu For instance, benzothiazole is a direct bioisostere of benzoxazole, where the oxygen atom in the oxazole ring is replaced by a sulfur atom. mdpi.com This substitution can lead to altered biological activity and pharmacokinetic profiles. A notable example is the development of phortress (B1677703) analogues, where the benzothiazole core was replaced with a benzoxazole ring system to create new anticancer agents. nih.gov This bioisosteric replacement strategy allows researchers to explore a wider chemical space and potentially discover compounds with improved therapeutic indices. nih.gov

Chemical Profile of 2-Ethyl-1,3-benzoxazol-4-amine

The specific compound of interest, this compound, is an organic molecule with the chemical formula C₉H₁₀N₂O. smolecule.com Its structure is characterized by a benzoxazole core with an ethyl group at the second position and an amine group at the fourth position. smolecule.comapolloscientific.co.uk

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 477603-35-3 |

| Synonyms | 4-Amino-2-ethyl-1,3-benzoxazole |

Table 1: Chemical Identification of this compound. Data sourced from smolecule.comapolloscientific.co.ukcymitquimica.com.

The presence of the ethyl group at the C-2 position may influence the compound's solubility and biological activity when compared to other benzoxazole derivatives. smolecule.com The amine group at the C-4 position is a site for potential chemical modifications, such as nucleophilic substitution and acylation, which allows for the synthesis of a variety of derivatives. smolecule.com

Synthesis and Reactions

The synthesis of this compound can be achieved through several methods common for benzoxazole derivatives. A primary route involves the condensation of o-aminophenols with carboxylic acids or their derivatives. vulcanchem.com For 2-substituted benzoxazoles, the reaction of an o-aminophenol with an appropriate aldehyde is a common synthetic strategy. rsc.org Catalytic methods, utilizing agents like magnetic solid acids or palladium complexes, have been developed to facilitate these reactions, often resulting in higher yields and shorter reaction times. smolecule.com

The chemical reactivity of this compound is largely dictated by the functional groups present. The amine group can undergo various reactions:

Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for the introduction of different substituents. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides. smolecule.com

Oxidation: Under specific conditions, the amine group can be oxidized to an imine or a nitro derivative. smolecule.com

Potential Applications

While specific research on the biological activities of this compound is limited, the broader class of benzoxazole derivatives has shown significant promise in several therapeutic areas. smolecule.com

Antimicrobial Properties: Some studies suggest that benzoxazole derivatives may possess activity against various pathogens. smolecule.com

Anticancer Activity: Certain benzoxazole compounds have demonstrated the ability to inhibit the proliferation of cancer cells. nih.govsmolecule.com

The unique structure of this compound makes it a potential lead compound in drug development and a candidate for exploration in materials science due to its potential optical or electronic properties. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 1,3 Benzoxazol 4 Amine and Analogues

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the benzoxazole (B165842) scaffold are characterized by direct condensation and cyclization reactions. These approaches, while foundational, often require stringent conditions such as high temperatures or the use of strong acids. nih.gov

Condensation Reactions of 2-Aminophenol (B121084) Derivatives with Aldehydes or Acid Derivatives

The most established route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol derivative with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acid chloride. rsc.orgnih.govnih.gov To synthesize 2-Ethyl-1,3-benzoxazol-4-amine, the starting material would be a 2,4-diaminophenol (B1205310) derivative, which reacts with an ethyl-containing aldehyde (e.g., propionaldehyde) or an acid derivative (e.g., propionyl chloride or propionic acid).

The general mechanism involves an initial nucleophilic attack by the amino group of the 2-aminophenol onto the carbonyl carbon of the coupling partner, forming a Schiff base or an amide intermediate. rsc.org Subsequent intramolecular cyclization via the hydroxyl group, followed by dehydration, yields the final benzoxazole ring. nih.govnih.gov Polyphosphoric acid has historically served as both a condensing agent and a cyclization catalyst in these reactions. smolecule.com Various catalysts and reaction conditions have been developed to improve yields and mitigate the harshness of the process. researchgate.net

| Catalyst/Reagent | Coupling Partner | Conditions | Yield | Reference |

| Samarium triflate | Aldehydes | Aqueous medium, mild conditions | Good | organic-chemistry.org |

| Methanesulfonic acid | Carboxylic acids (in situ acid chloride generation) | One-pot | Excellent | researchgate.net |

| Lawesson's reagent | Carboxylic acids | Solvent-free, microwave-assisted | Good | organic-chemistry.org |

| Imidazolium (B1220033) chloride | DMF derivatives | 140 °C, 6 h | Moderate to excellent | nih.gov |

| Brønsted acidic ionic liquid gel | Aldehydes | Solvent-free, 130 °C, 5 h | 85-98% | rsc.org |

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative pathway, typically starting from a Schiff base formed between a 2-aminophenol and an aldehyde. nih.gov This pre-formed intermediate undergoes an intramolecular cyclization facilitated by an oxidizing agent to form the benzoxazole ring. nih.govmdpi.com Various oxidants have been employed for this transformation, including hypervalent iodine compounds, lead(IV) acetate (B1210297), manganese salts (like MnO₂), and elemental sulfur. rsc.orgsmolecule.commdpi.com

The reaction of a 2-aminophenol with an aldehyde first yields a phenolic Schiff base. This intermediate is then subjected to an oxidant, which promotes the cyclization and subsequent aromatization to the benzoxazole product. nih.govnih.gov For instance, elemental sulfur can be used as an effective oxidant in the presence of an additive like hydrated sodium sulfide in DMSO at elevated temperatures. rsc.orgsmolecule.com Ruthenium complexes have also been shown to facilitate oxidative cyclization, where the reaction of a cyclometallated ruthenium complex with nitric oxide led to the formation of a benzoxazole derivative. nih.gov

| Oxidant | Substrates | Key Features | Reference |

| Manganese Dioxide (MnO₂) | Phenolic Schiff's bases | Readily available oxidant | mdpi.comnih.gov |

| Elemental Sulfur | 2-Aminophenols, Aldehydes | Feasible alternative to oxygen | rsc.orgsmolecule.com |

| Lead(IV) Acetate | Phenolic Schiff's bases | Classical oxidizing agent | mdpi.com |

| Phenyliodine(III) Diacetate | Phenolic Schiff's bases | Hypervalent iodine reagent | mdpi.com |

Cyclodesulfurization of Thiourea (B124793) Precursors

The synthesis of 2-aminobenzoxazole (B146116) analogues can be achieved through the cyclodesulfurization of thiourea precursors. In this method, a 2-aminophenol is first reacted with an isothiocyanate to form an N-(2-hydroxyphenyl)thiourea intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur-containing species.

This transformation is often promoted by an oxidant. A notable green chemistry approach utilizes 30% hydrogen peroxide in water as the oxidant, with the reaction being carried out in ethanol (B145695) under microwave irradiation for a short duration. rsc.org This method is characterized by its efficiency, clean reaction profile, and high yields (88-98%). rsc.org Another approach involves an I₂-mediated oxidative cyclodesulfurization, which is also considered an environmentally benign process. nih.gov This route provides a direct way to install an amino or substituted amino group at the 2-position of the benzoxazole ring.

Modern and Catalytic Synthetic Routes

Modern synthetic strategies focus on the use of catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. Transition metals and, more recently, nanocatalysts have become central to the synthesis of benzoxazole derivatives. eurekaselect.com

Metal-Catalyzed Syntheses (e.g., Palladium, Nickel, Copper, Ruthenium, Iron Complexes)

Transition metal catalysis has revolutionized benzoxazole synthesis, enabling C-H functionalization and cross-coupling reactions that were previously challenging. eurekaselect.comnitrkl.ac.in These methods often involve the intramolecular oxidative C-O coupling of anilides or related precursors. acs.org

Palladium (Pd): Palladium catalysts are widely used for constructing benzoxazoles. One approach involves a one-pot cascade process where an aryl halide reacts with an aminophenol and tert-butyl isocyanide. acs.org Another powerful method is the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols. acs.org These reactions can proceed via mechanisms involving oxidative addition of the aryl halide to the palladium center. acs.orgrsc.org

Copper (Cu): Copper catalysis is particularly prominent and versatile for benzoxazole synthesis. Methods include the copper-catalyzed intramolecular oxidative C-O coupling of anilides using air as the terminal oxidant. acs.org Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline is effective for the cyclization of ortho-haloanilides. organic-chemistry.org Other routes involve the hydroamination of alkynones with 2-aminophenols and the ortho-amination/annulation of phenols with cyclic oxime esters. rsc.orgacs.org Copper(II) oxide nanoparticles have also been employed as a recyclable heterogeneous catalyst. organic-chemistry.org

Iron (Fe): Iron catalysts offer an economical and environmentally friendly option. rsc.org An in-situ generated Fe/S catalyst from FeCl₂·4H₂O and elemental sulfur can catalyze the redox condensation of o-nitrophenols with acetophenones to yield 2-benzoylbenzoxazoles. rsc.org Iron-catalyzed hydrogen transfer strategies have also been used for the redox condensation of o-hydroxynitrobenzenes with alcohols. organic-chemistry.org

Nickel (Ni): Nickel(II) complexes have been successfully used as catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. rsc.org Nickel catalysis, often in combination with palladium, is also used in tandem cyclization/arylation sequences. thieme-connect.com

Ruthenium (Ru): Ruthenium-catalyzed C-H arylation of 2-arylbenzoxazoles has been reported, using the benzoxazole moiety itself as an innate directing group. thieme-connect.com

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

| Palladium (Pd) | Cascade reaction, Carbonylation | One-pot synthesis from aryl halides | acs.orgacs.orgrsc.org |

| Copper (Cu) | Intramolecular C-O coupling, Cyclization | High functional group tolerance, use of air as oxidant | organic-chemistry.orgacs.orgrsc.orgacs.org |

| Iron (Fe) | Redox condensation | Eco-friendly, uses inexpensive catalyst | rsc.orgrsc.org |

| Nickel (Ni) | Intramolecular cyclization | High yields with low catalyst loading | rsc.orgthieme-connect.com |

| Ruthenium (Ru) | C-H Arylation | Uses the heterocycle as a directing group | thieme-connect.com |

Nanocatalyst-Mediated Reactions

The application of nanocatalysts in benzoxazole synthesis represents a significant advancement toward sustainable and green chemistry. researchgate.net Nanocatalysts offer several advantages over their bulk counterparts, including a high surface-area-to-volume ratio, which enhances catalytic activity, and the potential for easy separation and recycling. researchgate.netajchem-a.com

Magnetic nanoparticles, in particular, have gained attention due to their straightforward separation from the reaction mixture using an external magnet. ajchem-a.comajchem-a.com A prominent example is the use of Fe₃O₄@SiO₂-SO₃H, a solid acid magnetic nanocatalyst, for the condensation reaction between aromatic aldehydes and 2-aminophenol under solvent-free conditions. ajchem-a.comajchem-a.com This method features short reaction times, high efficiency, and excellent catalyst reusability. ajchem-a.comajchem-a.com

Other nanocatalysts employed in benzoxazole synthesis include:

Copper(II) oxide nanoparticles: Used for the intramolecular cyclization of o-bromoaryl derivatives in DMSO, this heterogeneous catalyst can be recovered and recycled without a significant loss of activity. organic-chemistry.org

Palladium-supported nanocatalysts: A [SMNP@GLP][Cl] nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes, demonstrating good to excellent yields. rsc.org

Nanostructured iron(III)‐porphyrin complex: This catalyst facilitates the oxidative cyclization of catechols with amines at room temperature under air. researchgate.net

The use of nanocatalysts aligns with the principles of green chemistry by reducing waste, avoiding hazardous reagents, and often allowing for solvent-free conditions. nih.govajchem-a.com

| Nanocatalyst | Reaction Type | Conditions | Key Advantages | Reference(s) |

| Fe₃O₄@SiO₂-SO₃H | Condensation | Solvent-free, 50 °C | Magnetic separation, reusable, high yield | ajchem-a.comajchem-a.com |

| Copper(II) oxide (CuO) | Intramolecular cyclization | DMSO, under air | Heterogeneous, recyclable | organic-chemistry.org |

| Palladium-supported [SMNP@GLP][Cl] | Condensation | DMF, 80 °C, O₂ | One-pot synthesis, good to excellent yields | rsc.org |

| Iron(III)‐porphyrin complex | Oxidative cyclization | Room temperature, air | Mild conditions, eco-friendly | researchgate.net |

Organocatalysis and Other Non-Metal Catalytic Systems

The synthesis of 2-substituted benzoxazoles, a crucial step for producing compounds like this compound, has increasingly moved away from metal-based catalysts to more sustainable non-metal systems. These approaches often provide high yields under milder conditions while avoiding the cost and toxicity associated with residual metals.

Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been successfully employed. For instance, an NHC-catalyzed intramolecular cyclization of aldimines, generated from 2-aminophenols and aromatic aldehydes, yields 2-arylbenzoxazoles under mild conditions. Another innovative approach utilizes a reusable ionic liquid, [BMIm]2[WO4], which acts as a thermal-activated NHC precursor. This system facilitates the base-free condensation and oxidative tandem reaction of 2-aminophenols and aldehydes in the presence of air as the oxidant, with the catalyst being recyclable for multiple runs.

Brønsted acids represent another significant class of non-metal catalysts for benzoxazole synthesis. The reaction of 2-aminophenols with β-diketones can be catalyzed by a Brønsted acid like TsOH·H₂O, often in combination with a co-catalyst, to produce various 2-substituted benzoxazoles. rsc.org

Furthermore, simple and economical promoters like imidazolium chloride have been used for the metal-free synthesis of 2-substituted benzoxazoles from 2-aminophenols and N,N-dimethylformamide (DMF) derivatives. This method is notable for not requiring any other additives and providing moderate to excellent yields. mdpi.comnih.gov The reaction proceeds by treating a 2-aminophenol derivative with a DMF derivative, such as N,N-dimethylbenzamide, in the presence of imidazolium chloride at elevated temperatures. mdpi.comnih.gov

| Catalyst/Promoter | Reactants | Key Features | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aromatic Aldehyde | Mild reaction conditions. | organic-chemistry.org |

| Imidazolium Chloride | 2-Aminophenol, DMF Derivative | Metal-free, economical, no additives required. | mdpi.comnih.gov |

| [BMIm]2[WO4] (NHC precursor) | 2-Aminophenol, Aromatic Aldehyde | Reusable catalyst, base-free, uses air as oxidant. | organic-chemistry.org |

| Brønsted Acid (e.g., TsOH·H₂O) | 2-Aminophenol, β-Diketone | Effective for cyclization reactions. | rsc.org |

Green Chemistry Principles in Benzoxazole Synthesis

The integration of green chemistry principles into the synthesis of benzoxazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwaves and ultrasound, mechanochemistry, and the application of environmentally benign reaction media.

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. A notable advantage is the ability to conduct reactions under solvent-free and catalyst-free conditions. For example, the direct coupling of 2-aminophenol with various aliphatic, aromatic, and heteroaromatic carboxylic acids can be achieved by microwave heating without any catalyst or solvent, providing good yields of the corresponding 2-substituted benzoxazoles. thieme-connect.comresearchgate.net

In other microwave-assisted methods, catalysts are used to enhance efficiency. Lawesson's reagent has been used as an effective promoter for the solvent-free synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org Another approach involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of potassium cyanide as a catalyst in N,N-dimethylformamide, resulting in high yields within minutes. tandfonline.comfigshare.com The combination of microwave irradiation with green catalysts like deep eutectic solvents (DES), such as [CholineCl][Oxalic Acid], further enhances the sustainability of the process, allowing for rapid synthesis under solvent-free conditions with a recyclable catalyst. mdpi.com

| Conditions | Reactants | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-free, Solvent-free | 2-Aminophenol, Carboxylic Acid | Minutes to hours | High atom economy, no catalyst contamination. | thieme-connect.comresearchgate.net |

| KCN catalyst, DMF | 2-Aminophenol, Aromatic Aldehyde | ~4-6 minutes | Very short reaction times, high yields. | tandfonline.com |

| [CholineCl][Oxalic Acid] (DES), Solvent-free | 2-Aminophenol, Benzaldehyde | 15 minutes | Green, recyclable catalyst, rapid heating. | mdpi.com |

| Lawesson's Reagent, Solvent-free | 2-Aminophenol, Carboxylic Acid | Not specified | Efficient promoter for cyclization. | organic-chemistry.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazole synthesis. The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates, often at ambient temperature. A highly efficient and green method involves the condensation of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound irradiation, catalyzed by a magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP). nih.gov This protocol is characterized by mild reaction conditions, short reaction times (around 30 minutes), and high yields (up to 90%). nih.gov A significant advantage of this system is the easy separation of the magnetic catalyst using an external magnet, allowing for its recovery and reuse without a considerable decline in activity. nih.gov This method only produces water as a byproduct, further highlighting its environmentally benign nature. nih.gov

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free route to chemical products. The "grindstone method" has been successfully applied to the synthesis of benzoxazole derivatives. This technique involves grinding 2-aminophenol and a substituted benzaldehyde in a mortar and pestle at room temperature with strontium carbonate (SrCO3) as a catalyst. rsc.org This approach is notable for its simplicity, short reaction time (20 minutes), high yields, and eco-friendly nature due to the absence of solvents and the reusability of the catalyst. rsc.org

Eliminating volatile organic solvents is a primary goal of green chemistry. Many of the aforementioned methods, including microwave, ultrasound, and mechanochemical syntheses, are frequently performed under solvent-free conditions. rsc.orgthieme-connect.comresearchgate.netnih.govacs.org For instance, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable heterogeneous catalyst for the reaction between 2-aminophenol and benzaldehyde at 130 °C without any solvent, affording excellent yields. acs.orgnih.gov

When a solvent is necessary, water is the ideal green choice. A simple and efficient method for synthesizing benzoxazoles has been developed using samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org This process allows for the reaction of o-aminophenols with aldehydes under mild conditions, aligning with the principles of green chemistry. organic-chemistry.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green alternatives to traditional organic solvents due to their negligible vapor pressure, high thermal stability, and tunability. rsc.org They can act as both solvents and catalysts, simplifying reaction procedures.

Several types of ionic liquids have been utilized in benzoxazole synthesis. A Brønsted acidic ionic liquid gel, prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate and tetraethyl orthosilicate, serves as a highly effective and reusable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. acs.orgnih.gov Similarly, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been used under ultrasound irradiation. nih.gov The ionic liquid [Et3NH][HSO4] has also been shown to be a rapid and reusable medium for the one-pot, solvent-free synthesis of more complex benzoxazole derivatives. bepls.com

Deep eutectic solvents, which are mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like oxalic acid), have also been successfully employed. The [CholineCl][oxalic acid] DES has been used as an efficient catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under solvent-free conditions. mdpi.com DESs have also been shown to catalyze the C2-arylation of the benzoxazole ring with aromatic aldehydes, offering an inexpensive, recyclable, and environmentally benign alternative to costly palladium catalysts. nih.govrsc.org

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing this compound and related compounds focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling scalable production. These approaches are critical for both laboratory-scale research and potential industrial applications.

One-pot synthesis offers a streamlined approach to constructing the benzoxazole core by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. This methodology is advantageous for its operational simplicity and improved time and resource efficiency. A common one-pot method for synthesizing 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative.

For the synthesis of this compound, a plausible one-pot approach would involve the condensation of 2,4-diaminophenol with propanoic acid or one of its activated forms (e.g., propanoyl chloride or propanoic anhydride). Methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, which are converted in situ to their corresponding acid chlorides researchgate.net. This approach is compatible with a variety of functional groups researchgate.net. Another efficient method utilizes Lawesson's reagent under microwave-assisted, solvent-free conditions to promote the reaction between a 2-aminophenol and a carboxylic acid organic-chemistry.org.

A general one-pot procedure can be described in the following steps:

Activation of the carboxylic acid (e.g., propanoic acid).

Acylation of the amino group of the aminophenol derivative.

Intramolecular cyclization and dehydration to form the benzoxazole ring.

These reactions can be facilitated by various catalysts and reaction conditions, as summarized in the table below.

| Catalyst/Reagent | Substrates | Conditions | Key Advantages |

| Methanesulfonic Acid | 2-Aminophenol, Carboxylic Acid | In situ acid chloride formation | High yields, compatibility with various functional groups researchgate.net |

| Lawesson's Reagent | 2-Aminophenol, Carboxylic Acid | Microwave-assisted, solvent-free | Good yields for aromatic, heteroaromatic, and aliphatic acids organic-chemistry.org |

| Copper Acetate Monohydrate | o-Aminophenol, Aldehyde | Oxidative coupling | Efficient synthesis of 2-substituted benzoxazoles |

| N-Bromosuccinimide (NBS) | β-naphthol, Aldehyde, 2-aminobenzothiazole | Solvent-free, 60°C | Excellent yields for 2'-aminobenzothiazolo-arylmethyl-2-naphthols nih.gov |

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of aminobenzoxazoles. This rearrangement typically involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center. While direct application to this compound from readily available precursors is not extensively documented, the strategy has been successfully used for the synthesis of 2-aminobenzoxazole analogues nih.govacs.org.

A notable approach involves the one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement nih.govacs.org. This method is valued for its broad amine scope, short reaction times, and metal-free conditions nih.govacs.org.

The general mechanism for a Smiles rearrangement leading to an aminobenzoxazole can be outlined as follows:

Initial N- or S-alkylation of a suitable benzoxazole precursor.

Intramolecular nucleophilic attack by an amine onto the benzoxazole ring.

Formation of a spirocyclic intermediate (Meisenheimer complex).

Ring-opening and rearrangement to yield the aminated benzoxazole product.

Although this approach has been primarily demonstrated for the synthesis of N-substituted 2-aminobenzoxazoles, its principles could be adapted for the synthesis of 4-aminobenzoxazole derivatives through careful design of the starting materials.

| Precursor | Reagents | Key Features |

| Benzoxazole-2-thiol | Various amines, Chloroacetyl chloride | One-pot, metal-free, wide amine scope nih.govacs.org |

| o-aminophenols | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Lewis acid | Uses a non-hazardous cyanating agent nih.govacs.org |

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing functional groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of this compound synthesis, SNAr could be envisioned for the introduction of the 4-amino group onto a pre-functionalized benzoxazole ring.

For an SNAr reaction to occur on the benzene (B151609) ring of a benzoxazole, a suitable leaving group (e.g., a halogen) must be present at the 4-position, and the ring should be sufficiently electron-deficient to be susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group libretexts.org.

While specific examples of synthesizing this compound via SNAr are not prevalent in the literature, the general principles can be applied. A hypothetical synthetic route could involve:

Synthesis of 4-halo-2-ethyl-1,3-benzoxazole.

Reaction of the 4-halo derivative with an amino nucleophile (e.g., ammonia or a protected amine) under conditions that promote SNAr.

The feasibility of this approach would depend on the reactivity of the 4-substituted benzoxazole and the reaction conditions required to achieve the desired substitution without side reactions.

Flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, offering advantages such as improved safety, better process control, and higher throughput compared to traditional batch methods. The synthesis of functionalized benzoxazoles has been successfully adapted to continuous flow processes acs.orgfigshare.com.

A multistep flow process for the synthesis of highly functionalized benzoxazoles has been reported, which involves base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization of 3-halo-N-acyl anilines acs.orgfigshare.com. This method allows for the generation of unstable lithiated benzoxazole intermediates that can be immediately quenched in-line with an electrophile, leading to a variety of substituted benzoxazoles in high yield and quality acs.org. Continuous flow technology enables precise temperature control and minimizes the residence time of unstable intermediates, thereby reducing the formation of byproducts acs.orgfigshare.com.

The application of flow chemistry to the synthesis of this compound could offer a robust and scalable manufacturing process. A potential flow synthesis could involve the continuous feeding of a suitable aminophenol and a propanoic acid derivative into a heated reactor containing a solid-supported catalyst, followed by in-line purification. The benefits of such a system would include enhanced safety, particularly when handling reactive intermediates, and the potential for automated, continuous production.

| Flow Chemistry Approach | Starting Materials | Key Advantages |

| Multistep Flow Process | 3-halo-N-acyl anilines | Scalable, efficient, high yield, minimizes byproducts acs.orgfigshare.com |

| Continuous Flow with Biocatalysis | AraU, Adenine | Clear advantages over chemical synthesis for certain compounds nih.gov |

| Telescoped Two-Step Sequence | Varies by target molecule | Rapid synthesis, good yield, suitable for on-demand production nih.gov |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis of benzoxazoles is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

The most common method for forming the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an aldehyde or an amide. The mechanism generally proceeds through the following key steps:

Amide/Imine Formation: The initial step involves the reaction between the amino group of the 2-aminophenol and the carbonyl group of the reaction partner. With a carboxylic acid, this typically forms an N-acyl intermediate. With an aldehyde, a Schiff base (imine) is formed.

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the newly formed amide or imine. This ring-closing step forms a dihydrobenzoxazole intermediate.

Dehydration/Aromatization: The final step is the elimination of a water molecule from the dihydrobenzoxazole intermediate to yield the aromatic benzoxazole ring. This step is often promoted by acidic conditions or heat.

In a proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using triflic anhydride (Tf2O), the amide is first activated by Tf2O to form a highly reactive amidinium salt. The amino group of the 2-aminophenol then attacks this activated species, followed by intramolecular cyclization and elimination to afford the benzoxazole product nih.gov.

Another mechanistic pathway involves the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI). Mechanistic studies suggest the formation of an intermediate that subsequently undergoes cyclization facilitated by CuI organic-chemistry.org.

Role of Catalysts and Reagents in Reaction Progression

The synthesis of this compound and its analogues is critically dependent on the selection of appropriate catalysts and reagents, which govern the reaction pathways, efficiency, and selectivity. The formation of the benzoxazole core typically involves the cyclization of a substituted o-aminophenol with a carboxylic acid derivative or an aldehyde. In the context of this compound, this would generally involve a precursor such as 2,4-diaminophenol reacting with propionaldehyde (B47417) or propionic acid, or their derivatives. A variety of catalytic systems, ranging from classical acid catalysis to modern transition metal-mediated processes, have been explored for the synthesis of analogous 2-substituted benzoxazoles.

Brønsted and Lewis Acids:

Traditional and widely employed catalysts for benzoxazole synthesis are Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH). smolecule.comorganic-chemistry.org PPA often serves as both a catalyst and a dehydrating agent, facilitating the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures. smolecule.com The acidic environment protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and promoting the initial acylation of the amino group of the o-aminophenol. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzoxazole ring. Lewis acids, such as samarium triflate, titanium(IV) chloride, and zirconium(IV) chloride, have also been utilized to catalyze the condensation between o-aminophenols and aldehydes under milder conditions. organic-chemistry.org These catalysts activate the aldehyde carbonyl group towards nucleophilic attack by the amino group of the aminophenol.

A combination of a Brønsted acid and a copper salt has been shown to be effective in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones. organic-chemistry.orgnih.gov For instance, the use of p-TsOH in conjunction with copper(I) iodide (CuI) in acetonitrile (B52724) facilitates the cyclization reaction, indicating a synergistic catalytic effect. organic-chemistry.orgnih.gov

Transition Metal Catalysts:

Modern synthetic strategies increasingly rely on transition metal catalysts, which offer high efficiency, selectivity, and the potential for milder reaction conditions. rsc.org Palladium, copper, ruthenium, iron, and nickel complexes have all been investigated for their catalytic activity in benzoxazole synthesis. rsc.orgnih.gov

Palladium catalysts are particularly versatile and have been employed in various synthetic routes. smolecule.com For instance, palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides can yield 2-aminobenzoxazoles. organic-chemistry.org While not directly producing a 2-ethyl group, this highlights the utility of palladium in forming the benzoxazole core under oxidative conditions.

Copper catalysis is also prominent in benzoxazole synthesis. nitrkl.ac.in Copper(I) complexes can catalyze the direct alkylation of benzoxazoles at the 2-position using alkyl halides. organic-chemistry.org Furthermore, copper(II) oxide nanoparticles have been used as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org

Ruthenium-catalyzed reactions, such as the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols, provide an atom-economical route to 2-substituted benzoxazoles. ijpbs.com This approach avoids the need for pre-oxidized starting materials.

Other Reagents and Catalytic Systems:

A variety of other reagents and catalytic systems have been developed to promote the synthesis of benzoxazoles. Lawesson's reagent has been used as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org Nanocatalysts, such as those based on copper or silver, have also gained attention due to their high surface area and catalytic activity, often enabling reactions in greener solvents like water. ijpbs.com For instance, Ag@TiO2 nanocomposites have been used for the one-pot synthesis of 2-arylbenzoxazoles. ijpbs.com

The following table summarizes the role of various catalysts and reagents in the synthesis of 2-substituted benzoxazole analogues, providing insights into the conditions that could be adapted for the synthesis of this compound.

| Catalyst/Reagent | Precursors | Role of Catalyst/Reagent | Reaction Conditions | Product Type |

| Polyphosphoric Acid (PPA) | 2-aminophenol and carboxylic acid | Brønsted acid catalyst and dehydrating agent | High temperature | 2-substituted benzoxazole |

| Samarium triflate | o-aminophenol and aldehyde | Lewis acid catalyst to activate the aldehyde | Mild conditions, aqueous medium | 2-substituted benzoxazole |

| p-TsOH and CuI | 2-aminophenol and β-diketone | Combined Brønsted acid and metal co-catalyst | Acetonitrile, 80°C | 2-substituted benzoxazole |

| Palladium complex | o-aminophenol and isocyanide | Catalyst for aerobic oxidation and cyclization | Dioxane | 2-aminobenzoxazole |

| Ruthenium complex | 2-aminophenol and primary alcohol | Catalyst for acceptorless dehydrogenative coupling | Not specified | 2-substituted benzoxazole |

| Copper(II) oxide nanoparticles | o-bromoanilide | Heterogeneous catalyst for intramolecular cyclization | DMSO, air | 2-substituted benzoxazole |

| Lawesson's Reagent | 2-aminophenol and carboxylic acid | Promoter for condensation and cyclization | Solvent-free, microwave | 2-substituted benzoxazole |

| Ag@TiO2 nanocomposite | 2-aminophenol and aldehyde | Nanocatalyst for one-pot synthesis | Aqueous media | 2-arylbenzoxazole |

Chemical Transformations and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Benzoxazole (B165842) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of 2-Ethyl-1,3-benzoxazol-4-amine, the reactivity and regioselectivity of these substitutions are predominantly controlled by the powerful activating and directing effects of the 4-amino group. wikipedia.orglumenlearning.com

The amino group is a strong electron-donating group (EDG) through resonance, significantly increasing the nucleophilicity of the benzene (B151609) portion of the benzoxazole ring. lumenlearning.comorganicchemistrytutor.com This makes the molecule much more reactive towards electrophiles than benzene itself. lumenlearning.com As an activating group, the amino substituent directs incoming electrophiles to the positions ortho and para to itself. libretexts.orglibretexts.org In the this compound scaffold, the positions ortho to the 4-amino group are C5 and C3 (part of the oxazole (B20620) ring), and the para position is C7.

Given the typical mechanisms of SEAr reactions on fused ring systems, substitution is expected to occur on the benzene ring. Therefore, the primary sites for electrophilic attack are the C5 (ortho) and C7 (para) positions. The fused oxazole ring itself generally acts as a weak deactivating group, but its influence is overshadowed by the potent activating effect of the amino group. wikipedia.org

Common electrophilic aromatic substitution reactions applicable to this molecule include halogenation, nitration, and sulfonation. The expected outcomes are summarized in the table below.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Products |

| Bromination | Br₂ in acetic acid or CCl₄ | 5-Bromo-2-ethyl-1,3-benzoxazol-4-amine and 7-Bromo-2-ethyl-1,3-benzoxazol-4-amine |

| Chlorination | Cl₂ with a Lewis acid (e.g., AlCl₃) | 5-Chloro-2-ethyl-1,3-benzoxazol-4-amine and 7-Chloro-2-ethyl-1,3-benzoxazol-4-amine |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-ethyl-1,3-benzoxazol-4-amine and 7-Nitro-2-ethyl-1,3-benzoxazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Ethyl-4-aminobenzoxazole-5-sulfonic acid and 2-Ethyl-4-aminobenzoxazole-7-sulfonic acid |

The ratio of ortho (C5) to para (C7) substitution can be influenced by steric hindrance from the adjacent fused oxazole ring and the ethyl group, as well as the specific reaction conditions employed.

Modifications and Reactions at the Amine Functionality

The primary aromatic amine at the C4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic nature of the 4-amino group allows it to readily react with various electrophiles.

Acylation: The amine can be converted to an amide through reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. masterorganicchemistry.com This transformation is often used to protect the amine group or to modulate the compound's electronic properties. masterorganicchemistry.com For example, reaction with acetyl chloride would yield N-(2-ethyl-1,3-benzoxazol-4-yl)acetamide. This reaction can temper the high reactivity of the amino group, making it a moderately activating ortho-, para-director for subsequent SEAr reactions. masterorganicchemistry.com

Alkylation: N-alkylation can be achieved by treating the amine with alkyl halides. However, direct alkylation of primary aromatic amines can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. Studies on related aminobenzoxazole and aminobenzothiazole systems have demonstrated successful N-alkylation to produce novel derivatives. acs.orgresearchgate.net

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) is a powerful method for creating more complex structures. Modern cross-coupling methodologies, particularly those catalyzed by palladium or copper, are effective for this transformation. scispace.com Reactions like the Buchwald-Hartwig amination, which couples an amine with an aryl halide, can be applied to generate N-aryl derivatives such as N-phenyl-2-ethyl-1,3-benzoxazol-4-amine. nih.gov Catalyst systems have been developed to selectively arylate the exocyclic amino group in the presence of other nitrogen atoms within a heterocyclic core. scispace.com

Table 2: Representative Derivatization Reactions at the 4-Amino Group

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride, Pyridine | N-Acyl-2-ethyl-1,3-benzoxazol-4-amine |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Alkyl-2-ethyl-1,3-benzoxazol-4-amine |

| Arylation | Bromobenzene, Pd catalyst, Base | N-Aryl-2-ethyl-1,3-benzoxazol-4-amine |

The 4-amino group is susceptible to oxidation, while as an amine, it is already in a reduced state.

Oxidation: Aromatic amines can be oxidized by various reagents, but the reactions are often complex and can yield multiple products. nih.gov Depending on the oxidant and reaction conditions, oxidation can lead to the formation of nitroso compounds, nitro compounds, or polymeric materials through oxidative coupling. tandfonline.comreddit.com The direct oxidation of an aromatic amine to a nitro group is a challenging transformation that often requires strong oxidizing agents like trifluoroperacetic acid and may result in low yields. reddit.com Milder oxidation might lead to the formation of colored azo compounds via dimerization. Laccase-catalyzed bio-oxidation represents a greener approach but can also lead to polymerization. nih.gov

Reduction: The primary amine functionality is already in a reduced form of a nitrogen substituent on an aromatic ring. Therefore, it does not undergo further reduction under typical chemical conditions. The most relevant reduction reaction in this context is the synthesis of the amine itself, commonly achieved by the reduction of a corresponding nitro group (e.g., 2-ethyl-4-nitro-1,3-benzoxazole). acs.orgchemistrystudent.com This reduction can be accomplished using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with metals in acidic media (e.g., Sn or Fe in HCl). masterorganicchemistry.comcsbsju.edu

Functionalization at Other Positions of the Benzoxazole Core

Beyond the benzene ring and the amino group, the 2-ethyl substituent provides another handle for chemical modification. The carbon atom of the ethyl group adjacent to the benzoxazole ring (the benzylic-like position) is a potential site for reaction.

The protons on this methylene (B1212753) group (–CH₂–CH₃) are expected to be weakly acidic due to their position alpha to the C=N double bond of the oxazole ring. A strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), could potentially deprotonate this position to generate a carbanionic intermediate. This nucleophilic species could then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to create new carbon-carbon bonds. This strategy would allow for the elongation or branching of the side chain at the C2 position, leading to a wide array of novel 2-substituted benzoxazole derivatives. While direct C-H functionalization at the C2 position of the benzoxazole ring is well-documented for substrates lacking a C2-substituent, organic-chemistry.orgacs.org the reactivity of pre-existing 2-alkyl groups offers an alternative pathway for derivatization.

Medicinal Chemistry and Preclinical Biological Relevance

Diverse Biological Activities of Benzoxazole (B165842) Derivatives

Benzoxazole derivatives have been the subject of extensive research, revealing their potential in various therapeutic areas. These compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netjocpr.commdpi.comnih.gov

The benzoxazole scaffold is a key component in many compounds exhibiting potent antimicrobial properties. jocpr.comnih.govijpbs.com Researchers have synthesized and screened numerous benzoxazole derivatives against a variety of microbial strains.

Antibacterial Activity: Benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 2-substituted benzoxazoles have demonstrated potent antibacterial activities, particularly against strains like Escherichia coli and Staphylococcus aureus. nih.gov The mechanism of their antibacterial action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. mdpi.com

Antifungal Activity: Several benzoxazole derivatives have also been reported to possess significant antifungal activity. researchgate.netijpbs.com They have been tested against fungal strains such as Candida albicans and Aspergillus niger, with some compounds showing efficacy comparable to standard antifungal drugs. nih.govnih.gov

Antiviral Activity: The antiviral potential of benzoxazole derivatives has also been explored, with some compounds showing inhibitory effects against various viruses. jocpr.comnih.gov This broad-spectrum antimicrobial activity highlights the versatility of the benzoxazole scaffold in developing new anti-infective agents.

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.netmdpi.comnih.gov They have demonstrated potent activity against various cancer cell lines through diverse mechanisms. mdpi.com

Studies have shown that the substitution pattern on the benzoxazole ring system plays a crucial role in determining the anticancer potency. For example, substitutions at the 2- and 5-positions of the benzoxazole core have been found to significantly influence the antiproliferative activity. mdpi.com Some 2-arylbenzoxazoles have shown promising anticancer profiles and have been identified as inhibitors of target proteins involved in cancer progression. mdpi.com

Benzoxazole derivatives have been investigated for their anti-inflammatory properties. jocpr.comresearchgate.net Chronic inflammation is a key factor in the pathogenesis of many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. Certain benzoxazole derivatives have shown the ability to inhibit the production of pro-inflammatory mediators. escholarship.org For example, some compounds have been found to suppress the generation of prostaglandin (B15479496) E2 (PGE2), a key player in inflammatory diseases. escholarship.org

Beyond the activities mentioned above, the benzoxazole scaffold has been associated with a range of other pharmacological effects, underscoring its versatility.

Enzyme Inhibition: Benzoxazole derivatives have been identified as inhibitors of various enzymes that are implicated in disease processes. Their ability to inhibit enzymes makes them attractive candidates for drug development.

Receptor Modulation: Some benzoxazole-containing compounds have been shown to modulate the activity of various receptors, which could be beneficial in treating a range of conditions.

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is crucial for the rational design and development of new drugs. For benzoxazole derivatives, several mechanisms have been elucidated, particularly in the context of enzyme inhibition.

The biological effects of many benzoxazole derivatives can be attributed to their ability to inhibit specific enzymes.

Topoisomerase II Inhibition: Some anticancer benzoxazoles are believed to exert their effects by inhibiting topoisomerase II, an enzyme essential for DNA replication in cancer cells.

COX-2 Inhibition: The anti-inflammatory activity of certain benzoxazole derivatives is linked to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade. escholarship.org

Kinase Inhibition: Protein kinases are a large family of enzymes that are critical in cell signaling and are often dysregulated in diseases like cancer. Several benzoxazole derivatives have been developed as kinase inhibitors.

Receptor Binding and Modulation

The interaction of benzoxazole derivatives with various biological receptors is a key area of research. Although direct binding data for 2-Ethyl-1,3-benzoxazol-4-amine on the specified receptors is not detailed in available literature, studies on related compounds provide insights into the potential activities of the benzoxazole core.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and has been identified as a target for cancer therapeutics. nih.gov Certain benzoxazole derivatives have been investigated as PPARγ modulators. For instance, a series of covalent inverse-agonists for PPARγ utilized a benzoxazole core to enhance interactions with corepressors. nih.gov The design of these molecules, such as N-[2-(4-Ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, indicates that the benzoxazole structure can serve as a scaffold to appropriately position other functional groups within the receptor's ligand-binding domain. nih.gov This suggests that a simpler molecule like this compound could potentially serve as a foundational structure or fragment for developing more complex PPARγ modulators.

Sphingosine-1-phosphate (S1P) Receptors: S1P receptors are G protein-coupled receptors involved in regulating numerous physiological processes, particularly in the immune, cardiovascular, and central nervous systems. nih.gov Modulators of S1P receptors, such as the immunosuppressant FTY720 (Fingolimod), are structurally related to sphingosine. nih.gov While direct interaction of this compound with S1P receptors has not been documented, the diverse structures capable of modulating these receptors suggest that novel heterocyclic scaffolds are of interest. The development of selective S1P receptor agonists is an active area of research, focusing on achieving specific therapeutic effects while minimizing side effects. mdpi.com

Somatostatin (B550006) Receptors (SSTRs): SSTRs are G protein-coupled receptors that bind the peptide hormone somatostatin, regulating endocrine systems and hormone secretion. nih.gov They are significant targets in the context of neuroendocrine tumors. nih.gov The binding of ligands to SSTRs is a complex process, often involving larger peptide or peptidomimetic structures. nih.govnih.gov There is currently no available evidence to suggest that small molecules based on the 2-ethyl-benzoxazole scaffold interact directly with somatostatin receptors.

Interactions with Biological Macromolecules

The benzoxazole nucleus has been identified as a scaffold capable of interacting with important biological macromolecules, including enzymes and nucleic acids.

DNA and Proteins: Certain benzoxazole derivatives have been shown to target bacterial enzymes essential for cellular processes like DNA replication. mdpi.com Specifically, enzymes such as DNA gyrase and topoisomerase IV have been identified as potential targets. nih.govmdpi.com Molecular docking studies have suggested that the benzoxazole moiety can fit into the binding sites of these enzymes, potentially inhibiting their function. nih.gov The interaction is often non-covalent, involving hydrogen bonds and hydrophobic interactions. More complex benzoxazole-containing conjugates have been designed to bind to the minor groove of DNA, though this is typically achieved by linking the benzoxazole to other DNA-binding motifs. researchgate.net The ability of this compound to interact with such macromolecules would depend on its specific electronic and steric properties.

Cellular Pathway Modulation

By interacting with receptors and macromolecules, benzoxazole derivatives can modulate various cellular pathways.

Gene Expression: As modulators of nuclear receptors like PPARγ, benzoxazole derivatives can influence the expression of hundreds of genes involved in energy metabolism, inflammation, and cell differentiation. nih.gov PPARγ activation or inhibition directly affects the transcription of its target genes. nih.govnih.gov

Cytosolic Vacuolization: Cytoplasmic vacuolization is a morphological change observed in cells in response to various stimuli, including certain chemical compounds. nih.gov This phenomenon can be induced by weakly basic, amine-containing lipophilic compounds. nih.gov Such compounds can diffuse across cell and organelle membranes in their neutral state. Once inside acidic compartments like lysosomes, they can become protonated and trapped, leading to an influx of water and the formation of vacuoles. Given that this compound is a lipophilic molecule containing a basic amine group, it possesses the general structural characteristics that could potentially induce cytosolic vacuolization, although specific studies are required to confirm this.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For the benzoxazole class, SAR investigations have provided valuable insights into how different substituents affect their therapeutic potential.

Impact of Substituents on Biological Activity and Selectivity

The biological activity of benzoxazole derivatives is highly dependent on the substituents at various positions, particularly at the 2- and 5-positions of the benzoxazole ring. nih.gov

For example, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives evaluated for antiproliferative activity, substituents on the phenyl ring and the benzoxazole core were critical. The presence of a chlorine atom at position 5 of the benzoxazole ring was found to enhance activity. mdpi.com Similarly, the nature of the group at position 2 profoundly influences activity; studies have shown that groups ranging from simple alkyls to complex aryl and heterocyclic systems can confer a wide array of biological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net

| Scaffold Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Position 2 | Aryl groups | Enhanced antiproliferative activity | 2-Arylbenzoxazoles mdpi.com |

| Position 2 | Isoindoline group | Potent inhibition of fatty acid amide hydrolase (FAAH) | 2,5-Disubstituted benzoxazoles researchgate.net |

| Position 5 | Halogen (e.g., Chlorine) | Enhanced antiproliferative activity | 2-Aryl-5-chlorobenzoxazoles mdpi.com |

| Position 5 | Electron-withdrawing groups (e.g., Nitro) | Increased antifungal activity | 2,5-Disubstituted benzazoles esisresearch.org |

Electronic and Steric Effects of Functional Groups on Target Interaction

The interaction of a ligand with its biological target is governed by a combination of electronic and steric effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electronic distribution within the benzoxazole ring system, influencing its ability to form hydrogen bonds, engage in π-stacking, or participate in other non-covalent interactions with a target protein. For instance, studies on various benzoxazole series have shown that electron-withdrawing groups can enhance antimicrobial or antiproliferative activity in some cases, while electron-donating groups are favorable in others. esisresearch.orgmdpi.com This suggests that the optimal electronic properties are highly target-dependent.

Steric Effects: The size and shape of substituents (steric effects) determine how well a molecule fits into the binding pocket of a target. scielo.br A bulky substituent may prevent a molecule from binding, whereas a correctly sized group can create favorable van der Waals interactions and improve potency. In the case of this compound, the ethyl group at position 2 is a relatively small, flexible alkyl group, while the amine at position 4 can act as a hydrogen bond donor and acceptor. The interplay between the size of the ethyl group and the hydrogen-bonding capacity of the amino group would be critical for its interaction with any potential biological targets. nih.gov

Positional Isomerism and its Influence on Activity

The position of substituents on the benzoxazole ring can dramatically affect biological activity. A change in the location of a functional group can alter the molecule's shape, polarity, and ability to interact with a specific target. For example, in a study of novel oxazolidinone derivatives, replacing a benzotriazole (B28993) moiety with a benzoxazole diminished the antibacterial activity. nih.gov Furthermore, within the benzoxazole series itself, the placement of key functional groups is critical. Research has often focused on 2- and 5-substituted derivatives, as these positions are believed to be decisive for modulating biological activity. globalresearchonline.net The specific placement of the amino group at the 4-position in this compound, as opposed to the more commonly studied 5- or 6-positions, would likely result in a distinct biological profile due to the different spatial arrangement of its hydrogen bonding capabilities relative to the rest of the scaffold.

Based on a comprehensive review of available scientific literature, there is no specific research data published for the compound “this compound” corresponding to the detailed outline provided in your request. The existing body of research focuses on the broader class of benzoxazole derivatives or other specific analogues.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on “this compound” for the following requested sections:

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Properties

Providing information on the general class of benzoxazoles would not adhere to the strict instruction of focusing solely on "this compound" and would violate the content exclusions. To maintain scientific accuracy and adhere to the prompt's constraints, the requested article cannot be generated.

Molecular Dynamics Simulations for Ligand-Target Interactions

Extensive literature searches did not yield specific studies on the use of molecular dynamics (MD) simulations to investigate the ligand-target interactions of this compound. While computational methods are increasingly employed to understand the binding mechanisms of bioactive compounds, detailed research findings, including data on binding energies, root-mean-square deviation (RMSD), and specific intermolecular interactions for this particular compound, are not available in the public domain.

MD simulations are a powerful computational tool used in medicinal chemistry to simulate the physical movements of atoms and molecules. This technique allows researchers to observe how a ligand, such as a potential drug molecule, interacts with its biological target, typically a protein or nucleic acid, over time. These simulations can provide valuable insights into the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

Although no direct studies on this compound were identified, research on other benzoxazole derivatives has utilized MD simulations to elucidate their mechanism of action. For instance, studies on different benzoxazole-containing compounds have employed MD simulations to confirm the stability of ligand-receptor complexes predicted by molecular docking and to analyze the binding free energies. eco-vector.com These types of analyses are crucial for the rational design and optimization of new therapeutic agents.

Without specific studies on this compound, it is not possible to provide a detailed account of its behavior at a biological target at the atomic level or to generate data tables summarizing its interaction profile. Further research in this area would be necessary to elucidate these specific molecular interactions.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 2-Ethyl-1,3-benzoxazol-4-amine, confirming the connectivity of atoms and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for unambiguous assignment of all signals for this compound.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl group (the triplet-quartet pattern) and couplings between adjacent protons on the benzene (B151609) ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively. This would definitively link the ethyl group to the C2 position of the benzoxazole (B165842) core and confirm the relative positions of the amino group and the fused ring system.

Solid-State NMR (SS-NMR) : In the absence of a single crystal suitable for X-ray diffraction, SS-NMR can provide valuable information about the compound's structure in the solid state. It can be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions and molecular packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~12 | Aliphatic methyl group coupled to a methylene (B1212753) group. |

| Ethyl -CH₂- | ~3.0 (quartet) | ~25 | Methylene group adjacent to an electron-withdrawing C=N bond. |

| Amine -NH₂ | ~4.5-5.5 (broad singlet) | - | Protons on nitrogen, chemical shift can vary with solvent and concentration. |

| Aromatic C5-H | ~6.7 (doublet) | ~108 | Aromatic proton ortho to the electron-donating amino group. |

| Aromatic C6-H | ~7.1 (triplet) | ~125 | Aromatic proton meta to both the amino group and the ring oxygen. |

| Aromatic C7-H | ~6.9 (doublet) | ~110 | Aromatic proton ortho to the ring oxygen and meta to the amino group. |

| Benzoxazole C2 | - | ~165 | Carbon in a C=N bond within the heterocyclic ring, substituted with an ethyl group. |

| Benzoxazole C4 | - | ~145 | Aromatic carbon bearing the amino group. |

| Benzoxazole C3a | - | ~140 | Bridgehead carbon adjacent to the amino-substituted carbon. |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of this compound would likely proceed through characteristic pathways for benzoxazoles and alkyl-substituted amines.

Plausible Fragmentation Pathways:

Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethyl-substituted aromatics, leading to a stable benzoxazolium cation.

Loss of a methyl radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl group from the ethyl substituent is a characteristic fragmentation pathway. nih.gov

Ring Cleavage: The benzoxazole ring can undergo cleavage, potentially losing carbon monoxide (CO) or hydrogen cyanide (HCN) following initial fragmentation steps.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Predicted Exact Mass [M+H]⁺ | Description |

|---|---|---|

| [C₉H₁₀N₂O + H]⁺ | 163.0866 | Protonated molecular ion |

| [C₈H₇N₂O]⁺ | 147.0553 | Loss of a methyl radical (•CH₃) |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Benzoxazole (C=N) | Stretch | 1610 - 1660 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzoxazole ring. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to be strong UV absorbers. mdpi.com The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695), would be expected to show characteristic absorption maxima (λ_max) in the UVA range, likely between 330 and 380 nm, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the auxochromic amino group and the alkyl substituent.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound must first be grown, typically through slow evaporation from a suitable solvent. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined.

While the crystal structure for this compound is not available, analysis of related structures like 2-(4-Aminophenyl)-1,3-benzoxazole provides insight into the expected structural features. researchgate.netnih.gov The analysis would reveal the planarity of the benzoxazole ring system and the orientation of the ethyl and amino substituents. Crucially, it would detail the intermolecular forces that govern the crystal packing, such as hydrogen bonding from the amino group (N-H···N or N-H···O interactions) and potential π–π stacking between the aromatic rings of adjacent molecules. researchgate.net

Table 4: Example Crystallographic Data for a Related Benzoxazole Compound (2-(4-Aminophenyl)-1,3-benzoxazole)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 4.1461 (3) | researchgate.net |

| b (Å) | 19.5420 (12) | researchgate.net |

| c (Å) | 12.7705 (8) | researchgate.net |

| β (°) | 95.243 (1) | researchgate.net |

| Volume (ų) | 1030.38 (12) | researchgate.net |

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov In medicinal chemistry, co-crystallizing a small molecule like this compound with its biological target (e.g., an enzyme or receptor) is a powerful method to understand its mechanism of action at a molecular level.

Currently, there are no published studies on the co-crystallization of this compound with any specific biological targets. However, such a study would be a critical step in a structure-based drug design program. The process would involve purifying the target protein and inducing co-crystallization with the compound. A successful X-ray diffraction analysis of the co-crystal would reveal the precise binding mode of the compound in the active site of the protein. This information would elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—responsible for its biological activity, providing a rational basis for designing more potent and selective analogs. mdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on a variety of chromatographic and separation techniques. These methodologies are essential for monitoring reaction progress, isolating the final product from reaction mixtures, and quantifying its purity. The selection of a specific technique is contingent on the scale of the separation (analytical versus preparative) and the physicochemical properties of the compound and its potential impurities.

Commonly employed methods for benzoxazole derivatives include Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). missouri.edulibretexts.orgnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and inexpensive technique frequently used for the qualitative analysis of this compound. missouri.edu It is primarily utilized to: